molecular formula C26H23N5OS2 B11673281 (4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11673281
M. Wt: 485.6 g/mol
InChI Key: CRHJMRSVQIBTRS-UHFFFAOYSA-N
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Description

The compound (4Z)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4-(1-{[(PYRIDIN-3-YL)METHYL]AMINO}ETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic molecule that features a combination of benzothiazole, pyrazolone, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include benzothiazole derivatives, methylphenyl sulfides, and pyridine derivatives. The synthesis may involve:

    Formation of the pyrazolone ring: This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the benzothiazole moiety: This step may involve the condensation of 2-aminobenzothiazole with an appropriate aldehyde or ketone.

    Attachment of the pyridine moiety: This can be done through nucleophilic substitution reactions or coupling reactions using palladium catalysts.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability.

    Catalysts: Use of efficient catalysts to speed up the reactions and increase yield.

    Purification techniques: Such as crystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylphenyl sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Palladium on carbon (Pd/C), hydrogen gas.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

    Sulfoxides and sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted aromatic compounds: From electrophilic substitution reactions.

Scientific Research Applications

The compound has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application:

    Biological Activity: If the compound is used in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The benzothiazole and pyridine moieties can bind to active sites, inhibiting or activating the target.

    Materials Science: The compound’s structure can influence its electronic properties, making it useful in the development of semiconductors or fluorescent materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4Z)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4-(1-{[(PYRIDIN-3-YL)METHYL]AMINO}ETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

Molecular Formula

C26H23N5OS2

Molecular Weight

485.6 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-[(4-methylphenyl)sulfanylmethyl]-4-[C-methyl-N-(pyridin-3-ylmethyl)carbonimidoyl]-1H-pyrazol-3-one

InChI

InChI=1S/C26H23N5OS2/c1-17-9-11-20(12-10-17)33-16-22-24(18(2)28-15-19-6-5-13-27-14-19)25(32)31(30-22)26-29-21-7-3-4-8-23(21)34-26/h3-14,30H,15-16H2,1-2H3

InChI Key

CRHJMRSVQIBTRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=C(C(=O)N(N2)C3=NC4=CC=CC=C4S3)C(=NCC5=CN=CC=C5)C

Origin of Product

United States

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